Cas no 2767440-24-2 (PROTAC AR-V7 degrader-1)

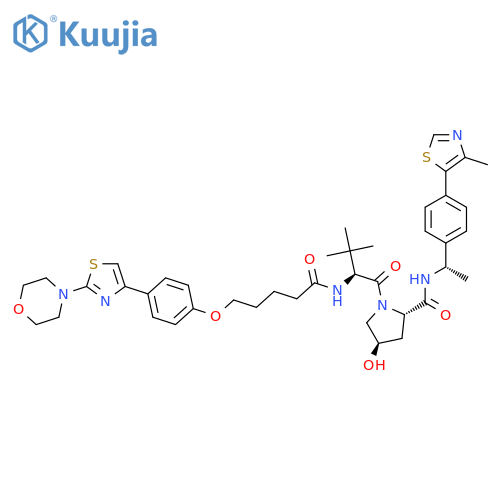

PROTAC AR-V7 degrader-1 structure

商品名:PROTAC AR-V7 degrader-1

PROTAC AR-V7 degrader-1 化学的及び物理的性質

名前と識別子

-

- PROTAC AR-V7 degrader-1

- (2S,4R)-1-[(2S)-3,3-dimethyl-2-(5-{4-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenoxy}pentanamido)butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- CS-0374913

- Z8110384794

- MS-31451

- EN300-44825931

- HY-145479

- CHEMBL5184437

- 2767440-24-2

- (2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

-

- インチ: 1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1

- InChIKey: GGBZAQUSRYNTSQ-ASCDMGAVSA-N

- ほほえんだ: S1C=NC(C)=C1C1C=CC(=CC=1)[C@H](C)NC([C@@H]1C[C@H](CN1C([C@H](C(C)(C)C)NC(CCCCOC1C=CC(=CC=1)C1=CSC(=N1)N1CCOCC1)=O)=O)O)=O

計算された属性

- せいみつぶんしりょう: 788.33897575g/mol

- どういたいしつりょう: 788.33897575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 11

- 重原子数: 55

- 回転可能化学結合数: 15

- 複雑さ: 1250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 203Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- 密度みつど: 1.262±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 13.97±0.40(Predicted)

PROTAC AR-V7 degrader-1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-145479-10mM*1 mL in DMSO |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 10mM*1 mL in DMSO |

¥8250 | 2024-07-20 | |

| MedChemExpress | HY-145479-10mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 10mg |

¥9500 | 2024-07-20 | |

| Ambeed | A1601265-25mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 98% | 25mg |

$2218.0 | 2025-03-04 | |

| Ambeed | A1601265-5mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 98% | 5mg |

$1050.0 | 2025-03-04 | |

| Ambeed | A1601265-10mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 98% | 10mg |

$1848.0 | 2025-03-04 | |

| 1PlusChem | 1P029JK3-50mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 50mg |

$3470.00 | 2024-05-07 | |

| MedChemExpress | HY-145479-1mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 1mg |

¥2360 | 2024-07-20 | |

| MedChemExpress | HY-145479-10mM*1mLinDMSO |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 10mM*1mLinDMSO |

¥8250 | 2023-07-26 | |

| MedChemExpress | HY-145479-5mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 5mg |

¥5900 | 2024-07-20 | |

| 1PlusChem | 1P029JK3-10mg |

PROTAC AR-V7 degrader-1 |

2767440-24-2 | 99.34% | 10mg |

$1124.00 | 2024-05-07 |

PROTAC AR-V7 degrader-1 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

2767440-24-2 (PROTAC AR-V7 degrader-1) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2767440-24-2)PROTAC AR-V7 degrader-1

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/100mg

価格 ($):531.0/855.0/1665.0/4320.0